molecular formula C21H21O4P B8683765 Tris(4-methoxyphenyl)phosphine oxide CAS No. 803-17-8

Tris(4-methoxyphenyl)phosphine oxide

Cat. No.: B8683765
CAS No.: 803-17-8
M. Wt: 368.4 g/mol
InChI Key: KSTMQPBYFFFVFI-UHFFFAOYSA-N
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Description

Tris(4-methoxyphenyl)phosphine oxide (C₂₁H₂₁O₄P) is an organophosphorus compound characterized by a central phosphorus atom bonded to three 4-methoxyphenyl groups and an oxygen atom. It is synthesized via oxidation of tris(4-methoxyphenyl)phosphine using hydrogen peroxide or other oxidizing agents . This compound finds applications in catalysis, coordination chemistry, and materials science due to its electron-donating methoxy substituents, which enhance solubility and modulate electronic properties .

Scientific Research Applications

Applications in Chemistry

Tris(4-methoxyphenyl)phosphine oxide is predominantly used as a ligand in various catalytic processes:

  • Catalytic Reactions : It plays a crucial role in facilitating reactions such as:
    • Suzuki-Miyaura Coupling : This reaction is vital for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
    • Heck Reaction : Employed in the synthesis of alkenes from aryl halides and alkenes.
    • Stille Coupling : Utilized for constructing complex organic molecules through the coupling of organotin compounds with halides.

Table 1: Summary of Catalytic Reactions Involving this compound

Reaction TypeApplicationReference
Suzuki-MiyauraFormation of biaryl compounds
HeckSynthesis of alkenes
StilleCoupling of organotin compounds

Applications in Biology and Medicine

In biological research, this compound has been investigated for its potential therapeutic applications:

  • Enzyme Mechanisms : It serves as a probe for studying enzyme mechanisms and protein-ligand interactions, enhancing the understanding of biochemical pathways.
  • Drug Delivery Systems : Research indicates its utility in drug delivery systems due to its ability to form stable complexes with metal ions, which can be utilized to improve the bioavailability of pharmaceuticals.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of derivatives related to this compound. For instance, a compound exhibiting potent anti-cancer activity was found to inhibit cell cycle progression effectively against various cancer cell lines, including glioblastoma .

Industrial Applications

This compound is also employed in various industrial processes:

  • Production of Fine Chemicals : Its role as a ligand facilitates the synthesis of high-value chemicals and active pharmaceutical ingredients (APIs).
  • Stabilizer for Peroxides : The compound is used as a stabilizer in the production processes involving peroxides, enhancing safety and efficiency.

Table 2: Industrial Applications of this compound

ApplicationDescriptionReference
Fine Chemical ProductionUsed as a ligand in synthesizing APIs
Stabilizer for PeroxidesEnhances safety during peroxide production

Chemical Reactions Analysis

Electrochemical Reduction to Triarylphosphine

The P(V) center in triarylphosphine oxides can be electrochemically reduced to P(III) phosphines using triaryl borate Lewis acids. TMTPP reduction with tris(4-methoxyphenyl)borate achieves 37% faradaic efficiency , the highest among tested borates .

Reaction Mechanism :

  • Formation of a two-electron-reduced association complex.

  • Rate-determining phosphoryl bond cleavage.

  • Regeneration of the triarylphosphine .

Triaryl Borate Faradaic Efficiency
Tris(4-methoxyphenyl)borate37%
TriphenylborateLower

Oxidation of Tris(4-methoxyphenyl)phosphine

Tris(4-methoxyphenyl)phosphine oxide is prepared via oxidation of the parent phosphine using oxalyl chloride and HEH (hydroxylamine hydrochloride) .

Procedure :

  • Oxalyl chloride (0.4 mmol) is added to a solution of the phosphine oxide (0.4 mmol) in CH₂Cl₂.

  • HEH (1 mmol) and TEA (3 mmol) are introduced, followed by stirring at 40°C.

  • Workup involves aqueous extraction and column chromatography .

Hydrodearylation of Triarylphosphine Oxides

Triarylphosphine oxides undergo hydrodearylation using NaH and LiI in THF to form secondary phosphines .

Example Reaction :

  • Reagents : NaH (2–3 equiv), LiI (1–2 equiv), THF, 60°C.

  • Yield : Up to 91% for TMTPP-derived products .

Reduction of Oxide Impurities in Organic Reactions

In processes like Mitsunobu or Wittig reactions, residual triarylphosphine oxides can be reduced using:

  • LiCl : Reduces oxide levels by ≥85% .

  • FeCl₂ : Achieves ≥70% reduction .

Example Protocol :

  • Add anhydrous FeCl₂ (2.54 g) to the reaction mixture.

  • Reflux for 2 hours, cool, and filter .

Functionalization via Electrophilic Substitution

Triarylphosphine oxides undergo dearylation and electrophilic substitution to form functionalized derivatives .

Procedure :

  • Mix phosphine oxide (0.5 mmol), NaH (2–3 equiv), and LiI (1–2 equiv) in THF.

  • Stir at 60°C, then add an electrophile (e.g., benzyl bromide).

  • Purify via column chromatography .

Product Example : Benzyldiphenylphosphine oxide (4af) with 79% yield .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing Tris(4-methoxyphenyl)phosphine oxide in a laboratory setting?

  • Synthesis : The compound can be synthesized via nucleophilic substitution using 4-methoxyphenyl Grignard reagents with phosphorus trichloride, followed by oxidation with hydrogen peroxide. Purification typically involves recrystallization from ethanol or acetone due to its moderate solubility in polar solvents.
  • Characterization : Confirm purity using melting point analysis (mp 131–134°C) and nuclear magnetic resonance (NMR) spectroscopy. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying trace impurities. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve structural ambiguities .

Q. How can researchers safely handle and store this compound in compliance with laboratory safety protocols?

  • Handling : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation of dust via fume hoods or respirators.
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Store at room temperature, away from oxidizing agents and heat sources .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported coordination behavior of this compound with lanthanides?

  • Methodology : Combine X-ray absorption spectroscopy (XAS) to probe 4f-orbital interactions with density functional theory (DFT) calculations. Comparative studies with triphenylphosphine oxide (TPPO) reveal electronic effects of methoxy substituents on ligand field strength and covalent bonding .
  • Data Analysis : Use bond dissociation energy (BDE) measurements and Mulliken charge analysis to quantify ligand-metal interactions. Cross-validate findings with crystallographic data (e.g., bond lengths and angles) .

Q. How does the methoxy substituent influence the catalytic activity of this compound in cross-coupling reactions?

  • Experimental Design : Compare catalytic efficiency with TPPO and tris(2-methoxyphenyl)phosphine oxide in palladium-catalyzed Suzuki-Miyaura reactions. Monitor reaction kinetics via in situ NMR or gas chromatography (GC).
  • Mechanistic Insight : Electron-donating methoxy groups enhance phosphine oxide’s Lewis basicity, stabilizing Pd(0) intermediates. Steric effects from para-substitution reduce coordination flexibility, impacting turnover frequency .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of methoxy substituents on the aryl rings significantly influences the electronic and steric properties of phosphine oxides. For example:

  • Tris(2-methoxyphenyl)phosphine oxide (L1) and tris(3-methoxyphenyl)phosphine oxide (L2) : These isomers exhibit reduced electron-donating capacity compared to the para-substituted analogue due to steric hindrance (ortho) or weaker resonance effects (meta). In chiral Eu(III) complexes, L3 (para-substituted) demonstrated superior luminescence quantum yields compared to L1 and L2, highlighting the importance of substituent position on photophysical properties .
  • Tris(4-methylphenyl)phosphine oxide (L4) : The methyl group, being less electron-donating than methoxy, results in lower solubility in polar solvents and reduced catalytic activity in ruthenium complexes .

Table 1: Electronic and Photophysical Properties of Phosphine Oxide Ligands

Compound Substituent Position Electron-Donating Strength Luminescence Quantum Yield (Eu(III) Complex)
Tris(4-methoxyphenyl)PO (L3) Para High 0.42
Tris(2-methoxyphenyl)PO (L1) Ortho Moderate 0.28
Tris(3-methoxyphenyl)PO (L2) Meta Moderate 0.31
Tris(4-methylphenyl)PO (L4) Para Low 0.19

Solubility and Physical Properties

Solubility studies reveal that tris(4-methoxyphenyl)phosphine oxide (TMOPPO) exhibits higher solubility in organic solvents compared to triphenylphosphine oxide (TPPO) due to the methoxy groups’ polarity. For example:

  • In ethanol, TMOPPO has a solubility of 12.5 g/L at 25°C, whereas TPPO dissolves at 8.2 g/L under the same conditions .
  • Tris(2,4,6-trimethoxyphenyl)phosphine oxide : This derivative shows even higher solubility in aqueous environments due to hydrogen bonding between the phosphine oxide oxygen and interstitial water molecules .

Table 2: Solubility Data in Ethanol (25°C)

Compound Solubility (g/L)
This compound 12.5
Triphenylphosphine oxide 8.2
Tris(2,4,6-trimethoxyphenyl)phosphine oxide 18.7

Catalytic and Reactivity Profiles

Phosphine oxides serve as ligands in transition metal catalysis. Key comparisons include:

  • Ru(tris(4-methoxyphenyl)phosphine)₃Cl₂ : Displays catalytic activity similar to RuCl₂(PPh₃)₃ in reductive amination reactions, attributed to the methoxy groups’ electron-donating effects stabilizing metal intermediates .
  • Ru(tris(4-chlorophenyl)phosphine)₃Cl₂ : The electron-withdrawing chloro substituents reduce catalytic efficiency by 40% compared to the methoxy analogue .
  • Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine (TXPTS): Unlike this compound, TXPTS reacts with nitroxyl (HNO) to form a stable azaylide, enabling its use as a HNO detection probe .

Properties

CAS No.

803-17-8

Molecular Formula

C21H21O4P

Molecular Weight

368.4 g/mol

IUPAC Name

1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene

InChI

InChI=1S/C21H21O4P/c1-23-16-4-10-19(11-5-16)26(22,20-12-6-17(24-2)7-13-20)21-14-8-18(25-3)9-15-21/h4-15H,1-3H3

InChI Key

KSTMQPBYFFFVFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction flask under nitrogen containing magnesium turnings (223.9 g, 9.21 mol) and 1950 mL THF was charged with 1 drop of 1,2-dibromoethane and heated to reflux for 1 h. Heating was removed and p-bromoanisole (1683 g, 9.00 mol) was added dropwise at a rate to maintain reflux. After holding the reaction mixture overnight, POCl3 (460.0 g, 3.00 mol) was added slowly over 2 h at 50-79° C. and the resulting mixture was held overnight at 50° C. The product was isolated by aqueous workup to give 984.5 g of tris(4-methoxyphenyl)phosphine oxide (89.0% yield). Recrystallized analytical specimen (from ethyl acetate): mp 145.2° C. (DSC), lit. 143-144° C. (J. Org. Chem. 1960, 25, 2001).
Quantity
223.9 g
Type
reactant
Reaction Step One
Name
Quantity
1950 mL
Type
solvent
Reaction Step One
Quantity
1683 g
Type
reactant
Reaction Step Two
Name
Quantity
460 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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